Cas no 89136-90-3 (Propanoic acid,3-mercapto-, 6-methylheptyl ester)

Propanoic acid,3-mercapto-, 6-methylheptyl ester structure
89136-90-3 structure
Product Name:Propanoic acid,3-mercapto-, 6-methylheptyl ester
CAS No:89136-90-3
MF:C11H22O2S
MW:218.356182575226
CID:725532
PubChem ID:104386
Update Time:2025-04-19

Propanoic acid,3-mercapto-, 6-methylheptyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,3-mercapto-, 6-methylheptyl ester
    • 6-methylheptyl 3-mercaptopropionate
    • 6-Methylheptyl 3-mercaptopropanoate
    • C11H22O2S
    • CS-W014784
    • isooctyl-3-mercaptopropionate
    • NS00007168
    • 89136-90-3
    • Isooctyl 3-mercaptopropionate, >=99%
    • CAS-30374-01-7
    • GQ2YYL7PUF
    • E75854
    • 3-mercaptopropionic acid isooctyl ester
    • EC 250-157-6
    • DSSTox_RID_80580
    • A876210
    • SCHEMBL56270
    • ISOOCTYL3-MERCAPTOPROPIONATE
    • DSSTox_CID_24911
    • CHEMBL3184500
    • MFCD00046846
    • AKOS015916555
    • Propanoic acid, 3-mercapto-, 6-methylheptyl ester
    • EINECS 250-157-6
    • 6-Methylheptyl 3-sulfanylpropanoate #
    • Propanoic acid, 3-mercapto-, isooctyl ester
    • DSSTox_GSID_44911
    • DTXSID70274150
    • FT-0755138
    • LS-14026
    • Propionic acid, 3-mercapto-, 6-methylheptyl ester
    • Isooctyl 3-mercaptopropionate
    • isooctyl mercaptopropionate
    • NCGC00256140-01
    • Tox21_301276
    • EINECS 289-472-9
    • 30374-01-7
    • 6-Methylheptyl 3-sulfanylpropanoate
    • MDL: MFCD00046846
    • Inchi: 1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3
    • InChI Key: ZHUWXKIPGGZNJW-UHFFFAOYSA-N
    • SMILES: SCCC(=O)OCCCCCC(C)C

Computed Properties

  • Exact Mass: 218.13405111g/mol
  • Monoisotopic Mass: 218.13405111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 27.3Ų
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